Folienetriol

Catalog No.
S612752
CAS No.
6892-79-1
M.F
C30H52O3
M. Wt
460.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folienetriol

CAS Number

6892-79-1

Product Name

Folienetriol

IUPAC Name

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1

InChI Key

PYXFVCFISTUSOO-ZEUDUZSSSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

Synonyms

3-epibetulafolientriol, betulafolientriol, betulafolientriol, 3-epimer

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C

Cancer Research:

  • Folienetriol has been investigated as a potential antineoplastic agent, demonstrating cytotoxic effects on various cancer cell lines. Studies suggest that it may work by inhibiting thymidylate synthase, an enzyme essential for DNA synthesis, thereby hindering cancer cell proliferation [].
  • Research is ongoing to explore the potential of Folienetriol in combination therapy with other anticancer drugs to improve treatment efficacy and overcome drug resistance [].

Folate Deficiency Research:

  • Folienetriol is being explored as a potential alternative to folic acid in the treatment of folate deficiencies. Unlike folic acid, Folienetriol requires no metabolic conversion to its active form, potentially offering faster and more efficient folate replenishment [].
  • Studies are investigating the use of Folienetriol in treating folate-dependent congenital malformations and neurological disorders associated with folate deficiency [].

Pharmacological Research:

  • Folienetriol's unique properties are being explored for developing targeted drug delivery systems and nanocarriers for various therapeutic agents [].
  • Research is also underway to understand the pharmacokinetics and metabolism of Folienetriol to optimize its use in various research applications [].

Folienetriol is a triterpenoid compound classified within the dammarane series, characterized by its unique hydroxyl group configuration at the 3, 12, and 20 positions. Its chemical structure is denoted by the molecular formula C30H52O3, and it exhibits a complex arrangement of carbon rings typical of triterpenoids. Folienetriol is primarily extracted from natural sources, particularly plants in the dammarane family, and has garnered interest due to its diverse biological activities and potential therapeutic applications.

Folienetriol's primary function is as a one-carbon donor in the folate cycle. It undergoes enzymatic conversion to donate a methyl group for various biological processes []. These methylations are essential for DNA synthesis, purine and pyrimidine biosynthesis, and amino acid metabolism. Additionally, folate plays a crucial role in fetal development and preventing neural tube defects.

, including:

  • Glycosylation: This reaction can be achieved using α-acetobromoglucose in the presence of silver oxide, leading to the formation of mono- and di-O-β-D-glucopyranosides. Major products include 3-, 12-, and 20-mono- and 3,12- and 3,20-di-O-β-D-glucopyranosides.
  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed to convert folienetriol into ketones or carboxylic acids.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride facilitate the conversion of folienetriol into alcohols or alkanes depending on specific conditions.

Folienetriol exhibits significant biological activity, particularly in modulating inflammatory responses and oxidative stress. Its mechanisms include:

  • Interaction with Enzymes: Folienetriol interacts with enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammation pathways.
  • Transcription Factor Modulation: It influences transcription factors like nuclear factor-kappa B (NF-κB), impacting various cellular processes including inflammation and apoptosis.
  • Reactive Oxygen Species Inhibition: The compound inhibits the production of reactive oxygen species (ROS), contributing to its potential therapeutic effects against diseases associated with oxidative stress.

The synthesis of folienetriol can be approached through several methods:

  • Extraction from Natural Sources: This involves solvent extraction followed by chromatographic techniques to isolate pure folienetriol from plant materials.
  • Industrial Production: Large-scale extraction methods are complemented by advanced purification techniques. Biotechnological approaches, including microbial fermentation, are also being explored for sustainable production.
  • Chemical Synthesis: Glycosylation reactions have been extensively studied to create derivatives with enhanced biological activity .

Research has highlighted the interactions of folienetriol with various molecular targets:

  • Cell Signaling Pathways: Folienetriol modulates pathways involved in cell proliferation and apoptosis.
  • Binding Studies: Docking simulations have shown its affinity for key proteins involved in disease processes, indicating potential therapeutic targets .

Folienetriol shares structural similarities with other compounds within the dammarane series. Key similar compounds include:

Compound NameStructural FeaturesUnique Aspects
BetulafolientriolHydroxyl groups at positions 3, 12, and 20Similar structure but different biological activities
Dammar-24-ene-3,12,20-triolShares dammarane skeletonVariations in functional groups affecting properties

Uniqueness of Folienetriol

The unique combination of hydroxyl groups at specific positions and its stereochemistry contribute to folienetriol's distinct chemical reactivity and biological activities. Its capacity for glycosylation further enhances its versatility for research and industrial applications .

XLogP3

7.2

Dates

Modify: 2023-08-15

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